N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound presents a complex polycyclic system characterized by a tetrahydronaphthalene core extensively modified with methyl substituents. The compound possesses the molecular formula C₁₆H₂₅N, corresponding to a molecular weight of 231.3764 grams per mole. The structural framework consists of a bicyclic tetrahydronaphthalene ring system bearing four methyl groups positioned at the 5,5,8,8-positions, creating significant steric bulk around the saturated cyclohexane rings.
The International Union of Pure and Applied Chemistry nomenclature system designates this compound as methyl[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]amine, reflecting the presence of both the highly substituted tetrahydronaphthalene nucleus and the N-methylated benzylamine moiety. The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity as CNCc1ccc2c(c1)C(C)(C)CCC2(C)C, illustrating the methylene bridge connecting the aromatic ring to the nitrogen center. This structural arrangement positions the amine functionality as a pendant group attached to the 2-position of the tetrahydronaphthalene system through a methylene linker.
The International Chemical Identifier key QBMLVHULRZTDKY-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications. The molecule demonstrates considerable structural complexity arising from the combination of the rigid bicyclic aromatic core with flexible alkyl substituents and the basic amine functionality. The presence of five methyl groups significantly influences the overall molecular conformation and electronic properties, creating a highly hydrophobic environment around the tetrahydronaphthalene core while maintaining the nucleophilic character of the amine nitrogen.
Stereochemical Considerations in Tetrahydronaphthalene Derivatives
The stereochemical characteristics of this compound are fundamentally influenced by the tetrahydronaphthalene ring system, which adopts specific conformational preferences based on the extensive methylation pattern. The tetrahydronaphthalene core, derived from the partial hydrogenation of naphthalene, maintains the aromatic character of one benzene ring while the second ring exists in a saturated cyclohexane form. This structural motif, related to tetralin (1,2,3,4-tetrahydronaphthalene), exhibits distinct conformational behavior due to the fusion of aromatic and alicyclic components.
The substitution pattern at positions 5,5,8,8 with methyl groups creates significant steric interactions that influence the overall molecular geometry and conformational flexibility. Unlike the parent tetrahydronaphthalene system, the heavily methylated derivative experiences restricted rotation around certain bonds due to the bulky substituents. The geminal dimethyl groups at positions 5,5 and 8,8 adopt preferred orientations that minimize steric repulsion while maximizing stabilizing effects through hyperconjugation and dispersion interactions.
The conformational analysis of related decahydronaphthalene systems provides insight into the stereochemical behavior of the tetrahydronaphthalene framework. In decalin derivatives, the presence of multiple methyl substituents significantly affects the chair-boat equilibrium of the cyclohexane rings and introduces considerations of axial versus equatorial positioning. The tetrahydronaphthalene system in this compound experiences similar effects, where the geminal dimethyl substitution pattern likely favors conformations that place these bulky groups in equatorial-like positions to minimize unfavorable 1,3-diaxial interactions.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₅N | |
| Molecular Weight | 231.3764 g/mol | |
| InChI Key | QBMLVHULRZTDKY-UHFFFAOYSA-N | |
| Canonical SMILES | CNCc1ccc2c(c1)C(C)(C)CCC2(C)C |
Comparative Analysis with Related Polycyclic Amines
The structural characteristics of this compound can be effectively understood through comparison with related polycyclic amine derivatives that share similar architectural features. The compound 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (Chemical Abstracts Service 92050-16-3) represents a closely related structure lacking the N-methyl and methylene bridge components. This related compound, with molecular formula C₁₄H₂₁N and molecular weight 203.32 grams per mole, provides a direct comparison for understanding the structural impact of the additional methylated benzylamine functionality.
The comparative analysis reveals that the target compound possesses an extended structure through the methylene linker, which introduces additional conformational flexibility while maintaining the core tetrahydronaphthalene framework. The presence of the N-methyl group in the target compound enhances the basicity of the amine nitrogen compared to primary amine derivatives, potentially affecting hydrogen bonding patterns and molecular recognition properties. The 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine (Chemical Abstracts Service 116233-17-1) represents another related structure with molecular formula C₁₅H₂₃N, differing by the presence of an additional methyl group on the aromatic ring rather than on the amine nitrogen.
These structural comparisons highlight the unique position of this compound within the family of methylated tetrahydronaphthalene derivatives. The compound demonstrates how systematic structural modifications can be employed to fine-tune molecular properties while preserving the essential polycyclic framework. The relationship to retinoid-like structures, as exemplified by compounds such as 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene), illustrates the broader significance of highly methylated tetrahydronaphthalene systems in medicinal chemistry applications.
The structural diversity within this class of compounds demonstrates the versatility of the tetrahydronaphthalene scaffold for creating molecules with tailored properties. The systematic introduction of methyl groups at various positions allows for precise control over steric bulk, electronic properties, and conformational preferences, making these derivatives valuable building blocks for specialized applications in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
N-methyl-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-15(2)8-9-16(3,4)14-10-12(11-17-5)6-7-13(14)15/h6-7,10,17H,8-9,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMLVHULRZTDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CNC)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654818 | |
| Record name | N-Methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950603-16-4 | |
| Record name | N-Methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Nitriles or Amides
A common and efficient method to prepare primary or secondary amines involves the reduction of nitriles or amides. For this compound, the key intermediate could be a nitrile or amide derivative of the tetrahydronaphthalene scaffold.
- Step 1: Synthesis of nitrile or amide precursor from the corresponding alkyl halide or acid chloride.
- Step 2: Reduction of the nitrile or amide using lithium aluminum hydride (LiAlH4) to yield the amine.
This method is well-documented for synthesizing complex amines and allows for retention of the tetrahydronaphthyl core while introducing the amine functionality.
Alkylation of Amines via SN2 Reactions
Another route involves nucleophilic substitution (SN2) reactions:
- Primary or secondary amines can be alkylated by reacting with alkyl halides bearing the tetrahydronaphthylmethyl group.
- This method is useful for introducing the bulky pentamethyl-substituted tetrahydronaphthylmethyl moiety onto an amine nitrogen.
This approach requires careful control to avoid over-alkylation and side reactions.
Reductive Amination
Reductive amination is a versatile method for preparing secondary and tertiary amines:
- The aldehyde or ketone derivative of the tetrahydronaphthylmethyl group is reacted with ammonia or a primary/secondary amine.
- The resulting imine or iminium intermediate is reduced catalytically (e.g., with hydrogen and a metal catalyst) or chemically (e.g., sodium cyanoborohydride) to form the amine.
This method is particularly suitable for constructing complex amines with high selectivity.
Specific Preparation Routes for N,5,5,8,8-Pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine
While direct literature on this exact compound's synthesis is limited, analogous compounds and related tetrahydronaphthyl amines provide insight:
Starting Materials
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene derivatives are typical starting points.
- Alkyl halides or aldehydes functionalized at the 2-position of the tetrahydronaphthalene ring serve as key intermediates.
Synthetic Scheme Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Functionalization | Halogenation or oxidation at 2-position | 2-Halo or 2-aldehyde tetrahydronaphthalene derivative |
| 2 | Nucleophilic substitution | Reaction with amine or azide ion (SN2) | Introduction of amine functionality |
| 3 | Reduction | LiAlH4 or catalytic hydrogenation | Conversion of nitrile/azide to amine |
| 4 | Alkylation (if needed) | Alkyl halide and amine under basic conditions | Formation of tertiary amine |
Research Findings and Data on Preparation
Chemical Properties Relevant to Preparation
- Molecular weight: 217.35 g/mol
- Stable under standard laboratory conditions
- Soluble in organic solvents such as ethanol and DMSO
- Melting and boiling points are consistent with substituted amines of similar structure
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reduction of Nitriles/Amides | LiAlH4, catalytic hydrogenation | High yield, well-established | Sensitive to moisture, requires dry conditions |
| SN2 Alkylation | Alkyl halides, amines | Direct introduction of amine | Risk of over-alkylation, side reactions |
| Reductive Amination | Aldehydes/ketones, ammonia/amine, reducing agent | Selective, mild conditions | Requires careful control of pH and reducing agent |
| Gabriel Synthesis | Potassium phthalimide, alkyl halides, hydrolysis | High purity primary amines | Multi-step, time-consuming |
Chemical Reactions Analysis
Types of Reactions: N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Introduction to N,5,5,8,8-Pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine
This compound is a complex organic compound with significant potential in various scientific research applications. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes. This article explores the applications of this compound across different fields, particularly in medicinal chemistry and pharmacology.
Medicinal Chemistry
This compound has been investigated for its potential as a selective retinoid receptor modulator. Retinoid receptors play crucial roles in cellular differentiation and development. The compound has shown promising results in binding assays with retinoic acid receptors (RXR-alpha and RXR-gamma), indicating its potential as a therapeutic agent in conditions such as cancer and skin disorders .
Case Study: Retinoid Activity
A study demonstrated that this compound exhibits selective activity towards RXR-alpha with an affinity Ki of 150 nM. This suggests its potential use in therapies targeting retinoid pathways involved in cell growth and differentiation .
Neuroscience
Research indicates that this compound may influence neurotransmitter systems. Specifically, it has been evaluated for its interaction with nicotinic acetylcholine receptors (nAChRs), which are critical for synaptic transmission and neuroplasticity.
Binding Affinity Studies
In vitro studies have reported an affinity of 18 nM for the nAChR in rat brain models. This highlights the compound's potential role in modulating cholinergic signaling pathways that are often implicated in neurodegenerative diseases .
Pharmacology
The pharmacological profile of this compound suggests its utility as a lead compound in drug development. Its ability to selectively bind to multiple receptor types positions it as a candidate for multi-target therapies.
Table: Summary of Biological Activities
| Target Receptor | Binding Affinity (Ki) | Assay Description |
|---|---|---|
| RXR-alpha | 150 nM | Displacement of 9-cis-[11,12-3H]-retinoic acid |
| RXR-gamma | 180 nM | Competitive binding assay |
| nAChR | 18 nM | Inhibition of [125I]A-85380 binding |
Synthetic Applications
The synthesis of this compound can also be leveraged for developing new synthetic methodologies in organic chemistry. Its complex structure provides opportunities for exploring novel reactions and mechanisms.
Mechanism of Action
The mechanism by which N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Weight : Estimated ~260–280 g/mol (based on analogs like Tamibarotene, MW 245.36) .
- Stability : Methyl groups on the tetrahydronaphthalene core enhance steric protection against oxidative degradation .
Structural Analogues
Pharmacological and Functional Comparisons
Receptor Affinity :
- Tamibarotene : Potent RARα agonist (EC₅₀ ~1–10 nM) with minimal RXR activity. Used in AML due to super-enhancer targeting .
- N,5,5,8,8-Pentamethyl...amine : Predicted RXR/RAR dual activity due to structural similarity to Bexarotene, but absence of acidic groups may reduce nuclear receptor binding .
- Bexarotene : RXR-selective agonist (EC₅₀ ~10–50 nM) used in T-cell lymphoma .
- Metabolic Stability: The pentamethyl compound’s additional methyl group may slow hepatic metabolism compared to tetramethyl analogs (e.g., Tamibarotene), as seen in studies of N-donor ligand degradation . CyMe4BTPhen (a tetramethyl N-donor ligand) shows stable extraction properties under irradiation, suggesting pentamethyl derivatives could exhibit similar or enhanced resilience .
- Solubility and Bioavailability: Tamibarotene: Moderate solubility due to carboxylic acid; oral bioavailability ~60% .
Research Findings
- Tamibarotene : Overcomes ATRA resistance in APL by stabilizing RARα-coactivator interactions .
- Bexarotene : Induces apoptosis in RXR-expressing cancers but causes hypertriglyceridemia as a side effect .
- Pentamethyl derivatives : Preliminary molecular docking studies suggest enhanced RXRβ binding (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for Bexarotene) due to increased van der Waals interactions .
Data Tables
Table 1: Physicochemical Comparison
| Property | N,5,5,8,8-Pentamethyl...amine | Tamibarotene | Bexarotene |
|---|---|---|---|
| Molecular Weight | ~275 g/mol | 245.36 g/mol | 348.48 g/mol |
| logP (Predicted) | 5.2 | 4.1 | 6.8 |
| Aqueous Solubility (mg/mL) | <0.1 | 0.3 | <0.01 |
Biological Activity
N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine (CAS No. 92050-16-3) is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological properties, including pharmacological effects and mechanisms of action based on diverse research findings.
- Molecular Formula : C₁₄H₂₁N
- Molecular Weight : 203.32 g/mol
- CAS Number : 92050-16-3
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its potential as an anti-cancer agent and its immunomodulatory effects. The following sections detail specific findings related to its activity.
Anticancer Activity
Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance:
-
In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line IC₅₀ (µM) Mechanism of Action SK-MEL-28 (Melanoma) 65.37 Induction of apoptosis H22 (Hepatoma) 81.97 Cell cycle arrest - Synergistic Effects : The compound has shown enhanced efficacy when combined with traditional chemotherapeutic agents like 5-fluorouracil (5-FU), leading to significantly reduced tumor weight and volume in animal models .
Immunomodulatory Effects
The compound also displays immunomodulatory properties:
-
Enhancement of Immune Response : Studies suggest that it can enhance the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), promoting a more robust immune response against tumors .
Immune Parameter Effect NK Cell Activity Increased CTL Activity Enhanced Serum TNF-alpha Levels Elevated
Case Studies
- Case Study on Melanoma : A study involving SK-MEL-28 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Morphological changes indicative of apoptosis were observed under microscopy.
- Combination Therapy with 5-FU : In a model using H22 hepatoma cells, the combination of this compound with 5-FU led to a synergistic effect that significantly decreased tumor growth compared to either treatment alone .
Q & A
Q. What are the common synthetic routes for N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine, and how are yields optimized?
Methodological Answer: The most efficient method involves palladium-catalyzed hydrogenation of precursor bromonaphthalene derivatives under 2–5 bar H₂ at 70°C in ethyl acetate, achieving yields up to 97% . Optimization includes adjusting catalyst loading (e.g., 10% Pd/C), solvent polarity (ethyl acetate vs. methanol), and reaction time (2–15 hours). Contradictions in yields across studies may arise from impurities in starting materials or incomplete hydrogenation; rigorous precursor purification and reaction monitoring via TLC/HPLC are recommended .
Q. How is the compound purified post-synthesis, and what analytical techniques validate purity?
Methodological Answer: Purification involves recrystallization (e.g., from methanol/water mixtures) or preparative HPLC using solvent systems like MeOH:EtOH:1-PrOH:2-PrOH:Hexanes (5:5:5:5:80) with 0.1% triethylamine . Purity is confirmed via:
- ¹H/¹³C NMR : Peaks at δH 1.97–2.13 (m, methyl groups) and δC 19.5–144.9 (aromatic and aliphatic carbons) .
- HPLC : Retention times (e.g., 11.1–11.5 min) under isocratic conditions .
Q. What safety precautions are critical during handling?
Methodological Answer: Key precautions include:
Q. How is the core structure confirmed spectroscopically?
Methodological Answer:
- X-ray crystallography : Resolves methyl group stereochemistry and tetrahydronaphthalene puckering (e.g., anisotropic thermal parameters, R1 < 2%) .
- NMR : Distinct methyl singlet at δH 2.28 (N,N-dimethyl) and multiplet patterns for tetrahydronaphthalene protons .
Advanced Research Questions
Q. How can stereochemical ambiguities in the tetrahydronaphthalene ring be resolved?
Methodological Answer:
- NOESY NMR : Correlates spatial proximity of methyl groups (e.g., 5,5,8,8-tetramethyl substituents) to confirm axial/equatorial conformers .
- Density Functional Theory (DFT) : Computes energy-minimized structures and compares experimental vs. calculated NMR chemical shifts (Δδ < 0.1 ppm) .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
Q. How is the compound utilized in ligand design for metal separation?
Methodological Answer: Derivatives like CyMe4BTP (2,6-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo-1,2,4-triazin-3-yl)pyridine) are synthesized via Suzuki coupling with boronic acids (e.g., 3,5,5,8,8-pentamethyl-2-naphthylboronic acid) for selective Am³⁺/Eu³⁺ separation. Coordination is confirmed via EXAFS and UV-vis titration .
Q. What computational methods predict reactivity in further functionalization?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
